molecular formula C13H16Cl2N2 B12487551 [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride

[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride

Cat. No.: B12487551
M. Wt: 271.18 g/mol
InChI Key: UDODYDHCOAZFGV-UHFFFAOYSA-N
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Description

[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a phenylamine group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride typically involves the reaction of 4-(2-pyridin-4-ylethyl)phenylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the pyridine or phenylamine moieties, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring and phenylamine group allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Properties

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

4-(2-pyridin-4-ylethyl)aniline;dihydrochloride

InChI

InChI=1S/C13H14N2.2ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;;/h3-10H,1-2,14H2;2*1H

InChI Key

UDODYDHCOAZFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=NC=C2)N.Cl.Cl

Origin of Product

United States

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